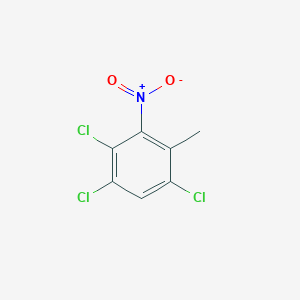

1,2,5-Trichloro-4-methyl-3-nitrobenzene

Description

Properties

CAS No. |

65151-21-5 |

|---|---|

Molecular Formula |

C7H4Cl3NO2 |

Molecular Weight |

240.5 g/mol |

IUPAC Name |

1,2,5-trichloro-4-methyl-3-nitrobenzene |

InChI |

InChI=1S/C7H4Cl3NO2/c1-3-4(8)2-5(9)6(10)7(3)11(12)13/h2H,1H3 |

InChI Key |

MVLXSKXYTRPVGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Trichloro-4-methyl-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1,2,5-trichloro-4-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the desired position on the benzene ring .

Industrial Production Methods: Industrial production of 1,2,5-Trichloro-4-methyl-3-nitrobenzene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Trichloro-4-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding hydroxyl derivatives.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium hydroxide, ethanol as a solvent.

Oxidation: Potassium permanganate, acidic medium.

Major Products Formed:

Reduction: 1,2,5-Trichloro-4-methyl-3-aminobenzene.

Substitution: 1,2,5-Trichloro-4-hydroxy-3-nitrobenzene.

Oxidation: 1,2,5-Trichloro-4-carboxy-3-nitrobenzene.

Scientific Research Applications

1,2,5-Trichloro-4-methyl-3-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,5-Trichloro-4-methyl-3-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the chlorine atoms and methyl group influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the specific application and the chemical environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1,2,5-Trichloro-4-methyl-3-nitrobenzene, a comparative analysis with three structurally related compounds is presented below.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity: The nitro group (-NO₂) in 1,2,5-Trichloro-4-methyl-3-nitrobenzene strongly deactivates the benzene ring, directing electrophilic substitution to meta/para positions. In contrast, methylthio (-SCH₃) in 1,2,4,5-Tetrachloro-3-(methylthio)benzene is electron-donating, enhancing ring reactivity .

Physicochemical Properties :

- Solubility : The nitro group increases polarity but is counterbalanced by chlorine’s hydrophobicity. Tecnazene, with an additional chlorine, likely has lower aqueous solubility than the target compound .

- Stability : Nitro groups enhance thermal stability, making these compounds persistent in environmental matrices. The methyl group may slightly reduce stability compared to fully halogenated derivatives .

Biological Activity :

- Tecnazene’s use as a pesticide suggests nitro-trichlorobenzene derivatives exhibit biocidal activity. The methyl group in 1,2,5-Trichloro-4-methyl-3-nitrobenzene could alter bioavailability or toxicity profiles, though specific data are unavailable .

- Structural similarity metrics (e.g., Tanimoto coefficients) would highlight differences in functional group positioning, affecting virtual screening outcomes for drug discovery .

Environmental and Regulatory Considerations

- Chlorinated nitrobenzenes are generally persistent organic pollutants. The methyl group may slightly enhance biodegradability compared to fully halogenated analogs like 1,2,3-Trichloro-5-nitrobenzene .

- Regulatory status for the target compound remains unclear, whereas Tecnazene is regulated under pesticide guidelines due to its documented agricultural use .

Research Findings and Data Gaps

- Synthesis Pathways: Limited evidence exists for the target compound’s synthesis, but methods for analogous compounds (e.g., nitration of polychlorotoluene) could be extrapolated .

- Toxicity Data: No acute or chronic toxicity studies were identified.

- Analytical Methods : Spectrofluorometry and tensiometry, validated for quaternary ammonium compounds (), could be adapted for critical micelle concentration (CMC) studies, though applicability to nitroaromatics requires verification.

Q & A

Q. How do thermodynamic properties (e.g., enthalpy of formation) inform its stability under reaction conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.